(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
説明
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a structurally complex molecule featuring a benzofuran core substituted with a methoxy group at the 7-position, linked via a ketone bridge to a piperazine ring. The piperazine is further conjugated to a pyrimidine ring bearing a 1H-1,2,4-triazole substituent. The 7-methoxybenzofuran moiety may enhance lipophilicity and metabolic stability, while the triazole-pyrimidine system could facilitate hydrogen bonding with biological targets .
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-9-16(30-19(14)15)20(28)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-4,9-13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKSLXQIBZBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme. This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens.
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption leads to a decrease in the levels of circulating estrogens, which can inhibit the growth and proliferation of estrogen-dependent cancer cells.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of cancer cells. In vitro cytotoxic evaluation indicated that some of the synthesized compounds exhibited potent inhibitory activities against various human cancer cell lines.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The structure features a piperazine moiety linked to a pyrimidine ring substituted with a triazole group, and a methanone functional group attached to a methoxybenzofuran. This unique arrangement suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₈O |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 1795083-42-9 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to the target compound showed activity against various ESKAPE pathogens, which are known for their antibiotic resistance. The compound's effectiveness varied among different bacterial strains, suggesting a complex mechanism of action that may involve interference with bacterial cell wall synthesis or metabolic pathways .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, derivatives with piperazine and triazole structures have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism often involves the induction of apoptosis through caspase activation and inhibition of tubulin polymerization .
Case Study: Cytotoxicity Assays
In vitro studies employing the MTT assay have shown that certain analogs exhibit IC50 values in the low micromolar range against human cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating potent cytotoxicity .
The biological activity of the compound is likely attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in treated cancer cells .
- Antimicrobial Action : The interaction with bacterial enzymes or disruption of cellular processes contributes to its antimicrobial efficacy .
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activity of the target compound against structurally related compounds. The following table summarizes key findings:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Target Compound | Not yet determined | Antimicrobial/Anticancer |
| Compound A (similar structure) | 0.99 | Anticancer (BT-474) |
| Compound B (triazole derivative) | 18 | Anticancer (MCF-7) |
| Compound C (piperazine derivative) | 57.3 | Anticancer (PARP inhibitor) |
科学的研究の応用
Physical Properties
- Molecular Weight : 405.418 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
The triazole moiety is well-documented for its antimicrobial properties. Research indicates that derivatives of this compound exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .
Case Study: Antimicrobial Efficacy
A study evaluated several derivatives similar to this compound against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the triazole and piperazine structures enhances antimicrobial efficacy .
Antitumor Activity
Research has shown that compounds containing triazole and pyrimidine rings can induce apoptosis in cancer cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Targeting cytochrome P450 enzymes involved in drug metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study: Antitumor Mechanism
In vitro studies demonstrated that derivatives induced significant cell death in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Neurological Applications
Some studies have indicated that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzofuran, piperazine, pyrimidine, and triazole moieties. Below is a comparative analysis of key derivatives and their properties:
Substituent Variations in the Piperazine-Linked Aromatic Core
- Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences:
- Replaces the 7-methoxybenzofuran with a chloropyrimidine-phenyl group.
Incorporates a 5-methyltriazole instead of a 1H-1,2,4-triazole.
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences:
- Substitutes benzofuran with a thiophene ring.
- Lacks the pyrimidine-triazole system.
Variations in the Triazole-Pyrimidine System
- Compound A (from ) :
4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one- Key Differences :
- Replaces the pyrimidine-triazole with a triazolone ring.
- Uses a 4-methoxyphenyl-piperazine instead of benzofuran.
Table 1: Structural and Functional Comparison
Research Findings and Implications
Synthetic Challenges :
The target compound’s synthesis likely involves multi-step coupling of the benzofuran and pyrimidine-triazole systems, similar to methods described for arylpiperazines . The methoxy group on benzofuran may necessitate protective strategies during synthesis.Physicochemical Properties : The 7-methoxybenzofuran moiety likely improves membrane permeability compared to phenyl or thiophene derivatives, though this may come at the cost of metabolic oxidation susceptibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone?
- Methodology :
- Multi-step synthesis typically involves coupling reactions between triazolopyrimidine and piperazine intermediates, followed by conjugation with the methoxybenzofuran moiety. Key steps include:
- Nucleophilic substitution for piperazine-pyrimidine linkage (e.g., using DMF as a solvent and triethylamine as a base) .
- Catalytic cross-coupling (e.g., palladium-catalyzed reactions) to introduce the triazole group .
- Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
- Example conditions: Reflux at 80–100°C for 12–24 hours in anhydrous solvents .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying aryl, piperazine, and triazole proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray crystallography : For resolving 3D conformation and intermolecular interactions (e.g., hydrogen bonding between triazole and benzofuran groups) .
Q. What solvent systems are optimal for solubility and in vitro assays?
- Methodology :
- Polar aprotic solvents (e.g., DMSO, DMF) for stock solutions due to poor aqueous solubility.
- Dilution in PBS (pH 7.4) or cell culture media (with ≤0.1% DMSO) for biological assays to avoid cytotoxicity .
- LogP prediction (~3.5–4.2) indicates moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo studies .
Advanced Research Questions
Q. How can computational methods like the Artificial Force Induced Reaction (AFIR) improve reaction pathway predictions for derivatives?
- Methodology :
- AFIR identifies low-energy transition states and intermediates, reducing trial-and-error in synthetic route design. For example:
- Simulate nucleophilic attack pathways between pyrimidine and piperazine rings to optimize regioselectivity .
- Predict solvent effects (e.g., dielectric constant of DMF vs. ethanol) on reaction kinetics .
- Combine with density functional theory (DFT) to calculate activation energies and validate experimental yields .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Standardized assay protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Dose-response replication : Conduct triplicate experiments with ≥6 concentration points to minimize variability .
- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific binding .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
